![molecular formula C24H23N5O2 B2933313 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1105238-65-0](/img/structure/B2933313.png)

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

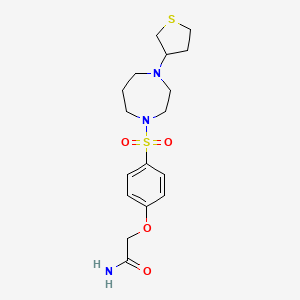

The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a cyclopropyl group, and two tolyl groups . The tolyl groups are aryl groups derived from toluene and can exist in three isomeric forms: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl) . In this compound, one tolyl group is ortho (attached to the pyrazolo[3,4-d]pyridazine ring) and the other is para (attached to the acetamide group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the attachment of the tolyl and cyclopropyl groups. The tolyl groups could potentially be introduced through a Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring is a bicyclic structure, and the presence of the cyclopropyl and tolyl groups would add further complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tolyl groups would likely make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Potential Applications

- Preparation of Pyrazolo[3,4-d]pyrimidines : The synthesis of novel heterocyclic compounds based on pyrazolo[3,4-d]pyrimidines and their expected considerable chemical and pharmacological activities have been explored. These compounds are derived from precursors that share structural similarities with the specified compound, indicating a potential for diverse biological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Coordination Complexes and Antioxidant Activity

- Pyrazole-acetamide Coordination Complexes : Research into coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activity. These studies suggest the compound's potential involvement in forming structurally complex materials with biological relevance (K. Chkirate et al., 2019).

Antimicrobial and Insecticidal Activities

- Antimicrobial and Insecticidal Derivatives : The development of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising antimicrobial activities. Similarly, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their insecticidal properties against the cotton leafworm, highlighting the utility of these compounds in developing new pesticides and antimicrobial agents (M. Gouda et al., 2010; A. Fadda et al., 2017).

Synthesis of Fused Azines and Pyrones

- Fused Azines and Pyrones : Research into the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, as well as novel 2-pyrone derivatives, has been conducted. These studies involve crystal structures, Hirshfeld surface analysis, and computational studies, suggesting these compounds' potential for a range of applications, including material science and biological activity investigation (H. M. Ibrahim & H. Behbehani, 2014; J. Sebhaoui et al., 2020).

Antimicrobial and Antitumor Activities

- Novel Heterocyclic Compounds : The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored for antimicrobial and antitumor activities. These studies indicate the compound's potential for medicinal chemistry and drug development (E. Darwish et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Propriétés

IUPAC Name |

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-15-7-11-18(12-8-15)26-21(30)14-28-24(31)23-19(22(27-28)17-9-10-17)13-25-29(23)20-6-4-3-5-16(20)2/h3-8,11-13,17H,9-10,14H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYFJOFULUKVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)